molecular formula C7H10ClN3OS B1462741 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol CAS No. 1153277-62-3

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

Cat. No.: B1462741
CAS No.: 1153277-62-3
M. Wt: 219.69 g/mol
InChI Key: PZTHEBLGXGOPIB-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol typically involves the reaction of 4-chloro-1,2,5-thiadiazole with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiadiazole derivatives.

    Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Amino or thiol-substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research indicates that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form strong interactions with biological targets, leading to inhibition or modulation of their activity. The presence of the piperidine moiety enhances the compound’s ability to penetrate cellular membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

    1,2,5-Thiadiazole: A parent compound with similar structural features but lacking the piperidine moiety.

    4-Chloro-1,2,5-thiadiazole: A simpler derivative with only the thiadiazole ring and chlorine substituent.

    Piperidin-3-ol: A compound with the piperidine ring but without the thiadiazole moiety.

Uniqueness: 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances the compound’s reactivity and potential for various applications, making it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c8-6-7(10-13-9-6)11-3-1-2-5(12)4-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTHEBLGXGOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NSN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

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